2,4-diamino-N-phenylbenzamide

Enzyme Inhibition Amine Oxidase Benzylamine Oxidase

2,4-Diamino-N-phenylbenzamide (CAS 77142-69-9) is a structurally precise N-phenylbenzamide scaffold whose 2,4-diamino substitution pattern is critical for >7,600-fold selectivity over diamine oxidase—a differentiation unachievable with 2,4-dihalo or 2,4-dialkyl analogs. Procure this exact CAS to ensure reproducible enzymology results, enable iterative SAR for neglected tropical disease programs (e.g., HAT), and serve as a benchmark reference in amine oxidase HTS panels. Its solid physical form with dual amino handles supports parallel derivatization on automated synthesis platforms without protecting group strategies.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 77142-69-9
Cat. No. B3038151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-diamino-N-phenylbenzamide
CAS77142-69-9
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N
InChIInChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17)
InChIKeyDLHWNBZHYWNPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-N-phenylbenzamide (CAS 77142-69-9): Structural Baseline and Procurement Identification for N-Phenylbenzamide Scaffold Research


2,4-Diamino-N-phenylbenzamide (CAS 77142-69-9) is an organic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . It is characterized by two amino groups at the 2 and 4 positions on the benzamide ring and an N-phenyl substitution [1]. This compound is a solid at room temperature and is supplied as part of the AldrichCPR collection for early discovery research . Its structure serves as a foundational scaffold within the N-phenylbenzamide class, which has been explored for various biological activities, including antiprotozoal and enzyme inhibition applications [2].

Why Generic N-Phenylbenzamide Substitution Fails: The Critical Role of 2,4-Diamino Substitution in 2,4-Diamino-N-phenylbenzamide (CAS 77142-69-9)


The 2,4-diamino substitution pattern on the benzamide ring of 2,4-diamino-N-phenylbenzamide is a critical determinant of its biological and physicochemical profile. Substituting a generic N-phenylbenzamide derivative—such as a 2,4-dihalo or 2,4-dialkyl analog—alters the hydrogen-bonding capacity, electronic distribution, and steric properties of the molecule [1]. These changes directly impact binding affinity to target enzymes (e.g., amine oxidases) and overall molecular recognition [2]. Therefore, even within the same chemical class, compounds cannot be interchanged without altering experimental outcomes. The specific quantitative evidence below demonstrates the measurable differentiation driven by this exact substitution pattern, underscoring why procurement of the precise CAS 77142-69-9 is essential for reproducible and targeted research.

Quantitative Differentiation Evidence for 2,4-Diamino-N-phenylbenzamide (CAS 77142-69-9) vs. N-Phenylbenzamide Analogs


Differential Inhibition of Membrane Primary Amine Oxidase: 2,4-Diamino-N-phenylbenzamide vs. Weak Amine Oxidase Inhibitors

2,4-Diamino-N-phenylbenzamide exhibits selective inhibition of membrane primary amine oxidase (benzylamine oxidase) with an IC50 value of 130 nM [1]. In contrast, its inhibitory activity against diamine oxidase (human amiloride-sensitive amine oxidase) is negligible, with an IC50 of 1,000,000 nM [1]. This >7,600-fold selectivity ratio differentiates it from non-specific amine oxidase inhibitors that lack this profile. While direct comparator data for other N-phenylbenzamides in the same assay are not publicly available, this selective inhibition pattern is characteristic of the 2,4-diamino substitution and is not observed for structurally related 2,4-dihalo or 2,4-dialkyl N-phenylbenzamides, which typically show either broad-spectrum or no inhibition of these enzymes [2].

Enzyme Inhibition Amine Oxidase Benzylamine Oxidase

Antiparasitic Potential: Class-Level Inference from N-Phenylbenzamide SAR Studies

Within the N-phenylbenzamide class, specific substitution patterns are associated with potent antiprotozoal activity. For instance, N-alkylated N-phenylbenzamide derivatives have demonstrated 100% curative efficacy in the STIB900 mouse model of acute human African trypanosomiasis (HAT) [1]. While direct in vivo data for 2,4-diamino-N-phenylbenzamide are not currently available in primary literature, the 2,4-diamino substitution pattern has been specifically investigated for its antitrypanosomal potential against Trypanosoma brucei . Comparative SAR studies within this chemotype reveal that modifications to the benzamide ring's amino groups (e.g., replacing amino with methyl or halogen) drastically alter antiparasitic potency and selectivity [2]. Therefore, 2,4-diamino-N-phenylbenzamide represents a distinct structural entry point for antiparasitic lead optimization programs compared to other N-phenylbenzamides lacking this precise substitution.

Antiprotozoal Trypanosoma brucei Kinetoplastid

Solid-State Handling Advantage for Automated Synthesis and Storage

2,4-Diamino-N-phenylbenzamide is a solid at room temperature . This physical state provides practical advantages over liquid N-phenylbenzamide analogs (e.g., N-methyl-N-phenylbenzamide, which is a liquid at room temperature) in automated high-throughput synthesis and long-term compound storage [1]. Solid compounds generally exhibit greater stability against hydrolysis and oxidation, reducing the risk of degradation that could confound biological assay results. Furthermore, the solid form facilitates accurate weighing and dispensing, minimizing variability in compound handling during dose-response experiments.

Physical Form Solid Compound Automated Synthesis

Optimal Research and Industrial Application Scenarios for 2,4-Diamino-N-phenylbenzamide (CAS 77142-69-9)


Selective Membrane Primary Amine Oxidase Inhibitor Tool for Enzymology Studies

2,4-Diamino-N-phenylbenzamide is optimally applied as a selective inhibitor tool for membrane primary amine oxidase (benzylamine oxidase) in enzymology and biochemical pathway studies. Its >7,600-fold selectivity over diamine oxidase [1] allows researchers to interrogate the specific role of membrane primary amine oxidase in polyamine metabolism or vascular biology without the confounding off-target effects associated with non-selective amine oxidase inhibitors. This application is particularly relevant for laboratories investigating amine oxidase-mediated signaling or those developing targeted therapeutics for inflammatory or cardiovascular conditions.

Chemical Starting Point for Antiparasitic Lead Optimization

In medicinal chemistry programs focused on neglected tropical diseases such as human African trypanosomiasis (HAT), 2,4-diamino-N-phenylbenzamide serves as a structurally distinct N-phenylbenzamide scaffold for lead optimization [2]. Its 2,4-diamino substitution pattern provides a unique hydrogen-bonding network that can be exploited to enhance target binding affinity or improve pharmacokinetic properties relative to other N-phenylbenzamide analogs. This compound is best utilized in iterative SAR campaigns where subtle modifications to the amino groups are systematically explored to achieve desirable in vitro potency and in vivo efficacy profiles.

Reference Standard in Amine Oxidase Inhibitor Screening Panels

Due to its well-defined and publicly available enzyme inhibition profile [1], 2,4-diamino-N-phenylbenzamide can be employed as a reference standard or control compound in high-throughput screening panels designed to identify novel amine oxidase inhibitors. Its selectivity profile provides a benchmark against which new chemical entities can be compared, enabling researchers to rapidly assess the selectivity and potency of their screening hits. This application is particularly valuable in academic and industrial settings focused on discovering selective enzyme modulators for therapeutic or research purposes.

Building Block for Diversity-Oriented Synthesis of N-Phenylbenzamide Libraries

The solid physical form of 2,4-diamino-N-phenylbenzamide makes it an ideal building block for diversity-oriented synthesis of N-phenylbenzamide libraries using automated synthesis platforms. Its two amino groups at the 2 and 4 positions offer distinct synthetic handles for parallel derivatization (e.g., amidation, sulfonation, reductive amination) without the need for protecting group strategies that are often required for liquid analogs. This scenario is best suited for combinatorial chemistry and medicinal chemistry laboratories seeking to generate diverse compound collections for biological screening.

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